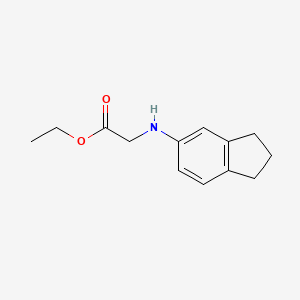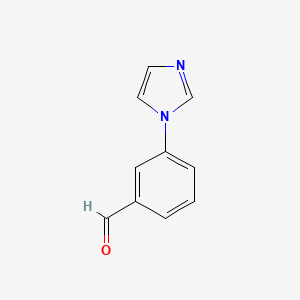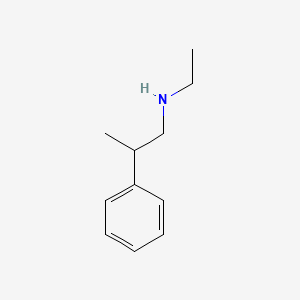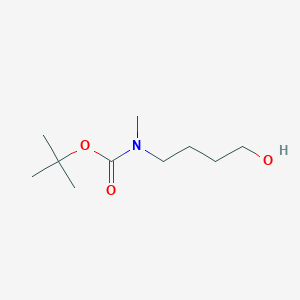
tert-Butyl (4-hydroxybutyl)(methyl)carbamate
概要
説明
“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a chemical compound with the CAS Number: 99207-32-6 . It has a molecular weight of 203.28 and a linear formula of C10H21NO3 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is represented by the linear formula C10H21NO3 . Unfortunately, the 3D structure or the detailed atomic arrangement is not available in the search results.Physical And Chemical Properties Analysis
“tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is a liquid at room temperature . It has a flash point of 125.7°C and a boiling point of 284.2±19.0°C at 760 mmHg . The compound should be stored in a dry place at 2-8°C .科学的研究の応用
-
Proteomics Research
- Application : “tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate”, also known as BOC-aminomethyl (trans)-cyclohexanol, is used in the field of proteomics research, particularly in the study of protein-protein interactions.
- Method of Application : It serves as a protecting group for the free amine (NH2) functionality of cysteine residues in proteins.
- Results : The specific outcomes of this application are not provided in the source, but the use of protecting groups is a common technique in proteomics to prevent unwanted reactions during protein analysis.
-
Palladium-Catalyzed Synthesis
- Application : “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
- Method of Application : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
- Results : The specific outcomes of this application are not provided in the source, but the synthesis of N-Boc-protected anilines is a key step in the production of many pharmaceuticals and other chemical products .
-
Molecular Simulations
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular simulations .
- Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
- Results : The specific outcomes of this application are not provided in the source, but molecular simulations are a key tool in understanding the behavior of molecules and materials .
-
Chemical Synthesis
- Application : “tert-Butyl (4-hydroxymethyl)phenyl)carbamate” is used in chemical synthesis .
- Method of Application : It is used in the synthesis of 2,5-Dihydrofuran-2-carboxylic acid and 4-(Boc-amino)benzyl Alcohol .
- Results : The specific outcomes of this application are not provided in the source, but these compounds are important intermediates in the synthesis of various chemical products .
-
Storage and Handling
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in the storage and handling of chemicals .
- Method of Application : It is stored in a sealed, dry environment at 2-8°C .
- Results : The specific outcomes of this application are not provided in the source, but proper storage and handling of chemicals is crucial for maintaining their stability and effectiveness .
-
Molecular Visualization
- Application : “tert-Butyl (4-hydroxybutyl)(methyl)carbamate” is used in molecular visualization .
- Method of Application : It is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .
- Results : The specific outcomes of this application are not provided in the source, but molecular visualization is a key tool in understanding the behavior of molecules and materials .
Safety And Hazards
The compound is classified under the GHS06 pictogram, with the signal word "Danger" . The hazard statement is H301, and the precautionary statements are P301+P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor .
特性
IUPAC Name |
tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKFIHBBILFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564738 | |
| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxybutyl)(methyl)carbamate | |
CAS RN |
99207-32-6 | |
| Record name | tert-Butyl (4-hydroxybutyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

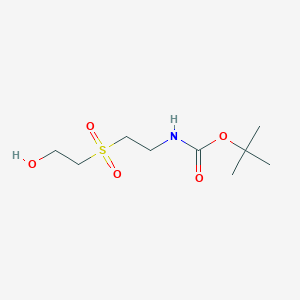
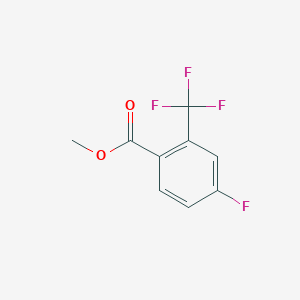
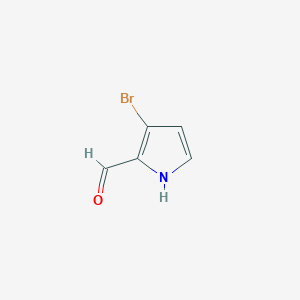
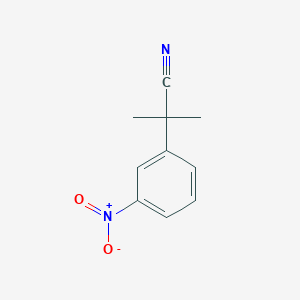
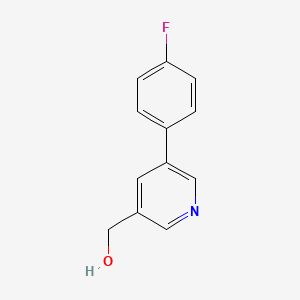
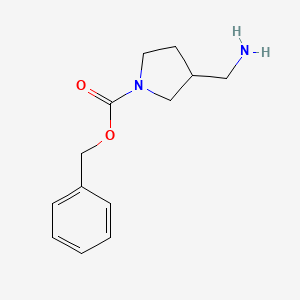
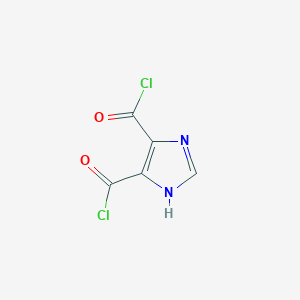
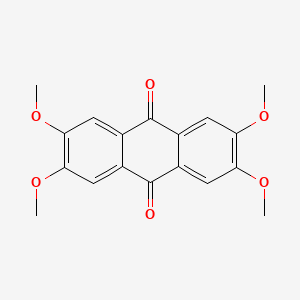
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
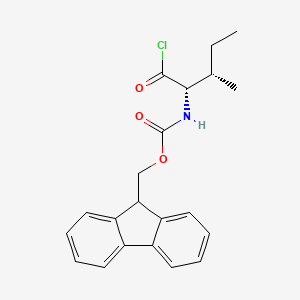
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
